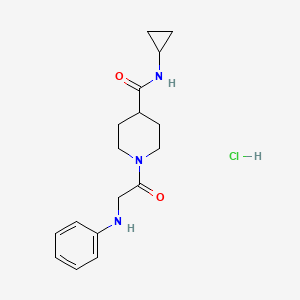![molecular formula C16H24ClN3O B7632383 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide](/img/structure/B7632383.png)
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperidine-based compound that has shown promise in various studies due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a norepinephrine reuptake inhibitor (NRI). This results in an increase in the levels of these neurotransmitters in the brain, leading to the observed effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide has various biochemical and physiological effects. It has been shown to increase the levels of serotonin and norepinephrine in the brain, leading to improved mood and decreased anxiety. Additionally, it has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide in lab experiments is its high purity and yield. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, one of the limitations is that it is a relatively new compound, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide. One potential direction is to further investigate its potential use as an analgesic and anti-inflammatory agent. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to investigate the safety and toxicity of the compound.
Conclusion:
In conclusion, 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide is a promising compound that has potential applications in various scientific research fields. Its unique properties make it a potential candidate for the treatment of various neurological disorders, pain, and inflammation. However, more research is needed to fully understand its potential applications and safety.
Synthesemethoden
The synthesis of 2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide involves the reaction of 4-chloro-α-methylbenzylamine with 1-piperidin-4-yl-2-(pyrrolidin-1-yl)ethanone in the presence of acetic acid. The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide has been used in various scientific research studies, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have potential applications in the treatment of various neurological disorders, including depression, anxiety, and addiction. Additionally, it has been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-[4-[1-(4-chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-12(10-13-2-4-14(17)5-3-13)19-15-6-8-20(9-7-15)11-16(18)21/h2-5,12,15,19H,6-11H2,1H3,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLJOLNGFCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Cl)NC2CCN(CC2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[1-(4-Chlorophenyl)propan-2-ylamino]piperidin-1-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)
![(3-Hydroxy-2-methylphenyl)-[4-(oxan-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7632321.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)
![N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
![1-[(2-methyl-3-phenylimidazol-4-yl)methyl]-3-(1H-pyrazol-4-yl)piperidine](/img/structure/B7632346.png)



![1-Cyclopropyl-4-[1-(3-pyridin-4-ylphenyl)ethylamino]pyrrolidin-2-one](/img/structure/B7632374.png)

![N-[2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-yl]-6-methyl-4-oxo-1H-pyridine-3-carboxamide](/img/structure/B7632394.png)
![3-Amino-1-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]-3-phenylpropan-1-one;hydrochloride](/img/structure/B7632398.png)
